![molecular formula C6H5N3O2 B11922131 Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B11922131.png)
Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione is a heterocyclic compound that features a fused imidazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione can be synthesized through various synthetic routes. One common method involves the condensation of imidazo[1,2-a]pyrimidine-2-carbaldehyde with malononitrile and enolizable C–H activated acidic compounds in the presence of sodium carbonate . This one-pot, multicomponent reaction is carried out at room temperature and provides moderate to good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-c]pyrimidine-2,5-dione derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By binding to the active site of COX-2, the compound can reduce the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another fused heterocyclic compound with similar structural features.
Imidazo[1,5-a]pyridine: A related compound with a different ring fusion pattern.
Benzo[4,5]imidazo[1,2-a]pyrimidine: A derivative with additional benzene ring fusion.
Uniqueness
Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione is unique due to its specific ring fusion and the presence of the dione functionality, which imparts distinct chemical and biological properties. Its ability to act as a COX-2 inhibitor and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C6H5N3O2 |
|---|---|
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
1,3-dihydroimidazo[1,2-c]pyrimidine-2,5-dione |
InChI |
InChI=1S/C6H5N3O2/c10-5-3-9-4(8-5)1-2-7-6(9)11/h1-2H,3H2,(H,8,10) |
Clé InChI |
NECHWWCOXDHSLZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=CC=NC(=O)N21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


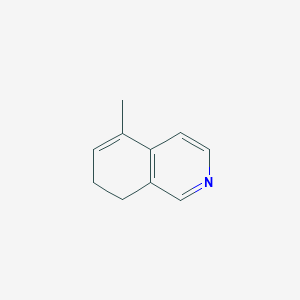
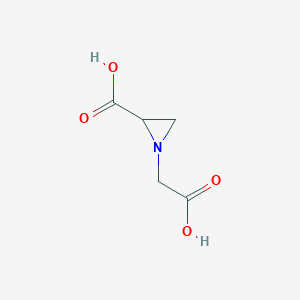
![3-Aminopyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11922073.png)
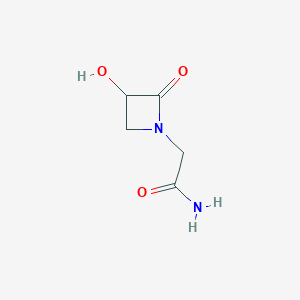
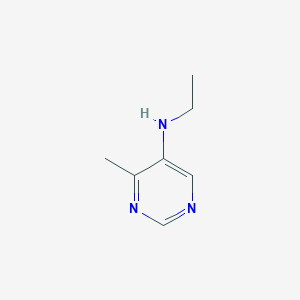

![2,6-Diazaspiro[3.3]heptane hydrochloride](/img/structure/B11922090.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11922096.png)
![4-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922100.png)
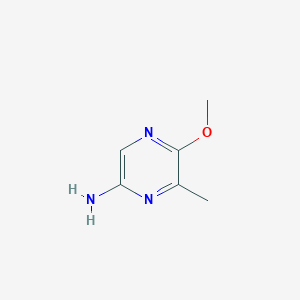
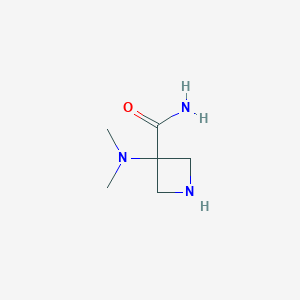
![3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922119.png)

![(1AS,6R,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B11922129.png)
